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molecular formula C7H4BrF3OS B071100 4-Bromo-2-(trifluoromethoxy)thiophenol CAS No. 175278-15-6

4-Bromo-2-(trifluoromethoxy)thiophenol

Cat. No. B071100
M. Wt: 273.07 g/mol
InChI Key: WWZNHDMEBZHFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576108B2

Procedure details

Following the method of example 9a, reaction of 4-bromo-2-trifluoromethoxy-benzenethiol (1.0 g, 3.48 mmol) with iodomethane (0.238 mL, 3.82 mmol) and potassium carbonate (0.528 g, 3.82 mmol) in 13 mL acetone, followed by oxidation as described in example 39c, using 4-bromo-1-methylsulfanyl-2-trifluoromethoxy-benzene (0.78 g, 2.72 mmol) and oxone® (2.17 g, 3.54 mmol), stirring over night at r.t., addition of oxone® (0.84 g, 1.37 mmol), stirring over night at r.t., addition of oxone® (0.84 g, 1.37 mmol) and stirring over three days at r.t. affords the title compound without further chromatography as a white solid (0.81 g). MS (m/e): 320 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step One
Quantity
0.528 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](S)=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.IC.[C:16](=O)([O-])[O-].[K+].[K+].BrC1C=CC(SC)=C(OC(F)(F)F)C=1.O[O:37][S:38]([O-:40])=O.[K+]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:38]([CH3:16])(=[O:40])=[O:37])=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S)OC(F)(F)F
Name
Quantity
0.238 mL
Type
reactant
Smiles
IC
Name
Quantity
0.528 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)SC)OC(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring over night at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring over night at r.t.
STIRRING
Type
STIRRING
Details
stirring over three days at r.t.
Duration
3 d

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C)OC(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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